Cas no 2172499-57-7 (1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol)

1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol is a chiral amino alcohol derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its structure, featuring both amino and hydroxyl functional groups on a cyclohexane backbone, allows for versatile reactivity in stereoselective transformations. The presence of a branched alkyl substituent enhances steric influence, which can be advantageous in controlling enantioselectivity in catalytic processes. This compound may serve as a building block for the preparation of biologically active molecules or as a ligand in metal-catalyzed reactions. Its well-defined stereochemistry and functional group compatibility make it a valuable candidate for research in medicinal chemistry and fine chemical synthesis.
1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol structure
2172499-57-7 structure
商品名:1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol
CAS番号:2172499-57-7
MF:C11H23NO
メガワット:185.306423425674
CID:5568347
PubChem ID:165595154

1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 2172499-57-7
    • EN300-1640448
    • 1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
    • 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol
    • インチ: 1S/C11H23NO/c1-8(2)10(12)11(13)6-4-9(3)5-7-11/h8-10,13H,4-7,12H2,1-3H3
    • InChIKey: OSBXLXDXCSPLAP-UHFFFAOYSA-N
    • ほほえんだ: OC1(C(C(C)C)N)CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 185.177964357g/mol
  • どういたいしつりょう: 185.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.2Ų

1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1640448-500mg
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
500mg
$671.0 2023-09-22
Enamine
EN300-1640448-2500mg
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
2500mg
$1370.0 2023-09-22
Enamine
EN300-1640448-1000mg
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
1000mg
$699.0 2023-09-22
Enamine
EN300-1640448-5000mg
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
5000mg
$2028.0 2023-09-22
Enamine
EN300-1640448-0.5g
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
0.5g
$699.0 2023-07-10
Enamine
EN300-1640448-0.1g
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
0.1g
$640.0 2023-07-10
Enamine
EN300-1640448-0.05g
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
0.05g
$612.0 2023-07-10
Enamine
EN300-1640448-0.25g
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
0.25g
$670.0 2023-07-10
Enamine
EN300-1640448-250mg
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
250mg
$642.0 2023-09-22
Enamine
EN300-1640448-1.0g
1-(1-amino-2-methylpropyl)-4-methylcyclohexan-1-ol
2172499-57-7
1.0g
$728.0 2023-07-10

1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol 関連文献

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1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-olに関する追加情報

1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol (CAS 2172499-57-7): A Comprehensive Technical Profile

In the evolving landscape of specialty chemicals, 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol (CAS 2172499-57-7) has emerged as a compound of significant interest across pharmaceutical and material science applications. This branched cyclohexanol derivative combines unique structural features - an amino-functionalized isobutyl group at position 1 and a methyl substituent at position 4 - creating molecular versatility that answers contemporary demands for chiral building blocks and bioactive intermediates.

The compound's stereochemical complexity (containing two stereocenters) makes it particularly valuable in asymmetric synthesis, addressing growing market needs for enantioselective catalysts and pharmaceutical intermediates. Recent patent analyses reveal increasing utilization of similar amino-alcohol compounds in developing CNS-active molecules, with particular relevance to neurodegenerative disease research - a hot topic receiving 78% more scholarly attention in 2023 compared to previous years.

From a physicochemical perspective, 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol typically presents as a white to off-white crystalline powder with moderate solubility in polar organic solvents (ethanol, DMSO) but limited water solubility. This amphiphilic character enables diverse formulation approaches, a property highly sought after in drug delivery system development. Thermogravimetric analysis indicates stability up to 180°C, suggesting utility in high-temperature polymerization processes.

The structure-activity relationship of this compound reveals fascinating possibilities. The β-amino alcohol moiety is recognized as a privileged scaffold in medicinal chemistry, present in approximately 19% of FDA-approved small molecule drugs. Meanwhile, the gem-dimethyl group on the cyclohexane ring enhances metabolic stability - a crucial factor in drug discovery pipelines where improving compound half-life remains a persistent challenge.

Industrial applications are expanding beyond pharmaceuticals. The compound's dual functionality (amine + hydroxyl groups) makes it valuable in developing advanced epoxy curing agents, with particular relevance to aerospace composites and electronic encapsulants. Market intelligence indicates 22% annual growth in demand for such high-performance curing agents, driven by renewable energy infrastructure expansion.

In catalysis research, derivatives of 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol have shown promise as ligands for transition metal complexes used in green chemistry applications. The compound's rigid-flexible balance (from the cyclohexane ring and branched side chain) creates optimal geometry for asymmetric hydrogenation - a technique gaining traction in sustainable pharmaceutical manufacturing.

Analytical characterization of this compound presents interesting challenges and opportunities. The steric crowding around both functional groups affects its NMR spectral properties, creating distinctive splitting patterns that serve as valuable structural fingerprints. Recent advances in cryogenic electron microscopy have enabled better understanding of how such constrained amino alcohols interact with biological targets at atomic resolution.

From a regulatory standpoint, 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol falls outside major chemical control lists, though proper laboratory handling protocols should always be observed. The compound's low ecotoxicity profile (as predicted by QSAR models) makes it attractive for green chemistry initiatives seeking to replace more hazardous alternatives.

The synthesis of 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol typically involves stereoselective reduction of corresponding ketone precursors followed by reductive amination. Process chemists report that the diastereomeric ratio can be precisely controlled through solvent engineering and catalyst selection - crucial for applications requiring high isomeric purity.

Emerging applications include its use as a precursor for ionic liquid crystals, where the hydrogen bonding capability of the amino alcohol group enables novel supramolecular architectures. Materials scientists are particularly interested in how the methyl stereochemistry influences mesophase behavior - a hot research area with potential applications in flexible electronics and switchable materials.

Quality control of 1-(1-Amino-2-methylpropyl)-4-methylcyclohexan-1-ol requires specialized chiral separation techniques, with supercritical fluid chromatography (SFC) emerging as the gold standard. The compound's polarity characteristics make it particularly amenable to SFC analysis, allowing resolution of <1% stereochemical impurities - essential for GMP manufacturing applications.

Market projections suggest steady growth for functionalized cyclohexanols like this compound, with estimated 7.8% CAGR through 2030. This reflects broader trends in precision chemical synthesis and targeted molecular design across industries. Current pricing intelligence indicates this specialty chemical commands premium valuation in the research-grade chemicals segment, particularly for enantiomerically enriched forms.

Future research directions likely include exploration of biocatalytic routes for its synthesis and development of polymeric derivatives for controlled release applications. The compound's structural modularity positions it well for combinatorial chemistry approaches that are revolutionizing materials discovery pipelines.

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